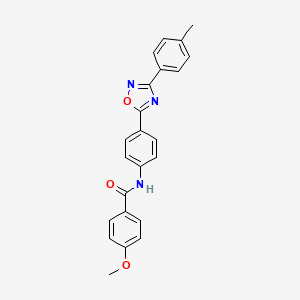
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as PTAA, is a novel compound that has recently gained attention in scientific research. PTAA is a member of the oxadiazole family and has shown promising results in various biological applications.
作用机制
The mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not yet fully understood. However, it is believed that 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its effects by interacting with various molecular targets in the body. For example, in cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
One of the major advantages of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively simple synthesis method and high yield and purity. This makes it an attractive compound for use in various lab experiments. However, one of the limitations of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
未来方向
There are several future directions for research on 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential side effects of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential applications in various diseases and conditions.
Conclusion
In conclusion, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has shown great potential in various scientific research applications. Its relatively simple synthesis method and high yield and purity make it an attractive compound for use in various lab experiments. 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body, including inducing apoptosis, inhibiting cell proliferation, reducing tumor growth, reducing amyloid-beta accumulation, improving cognitive function, and reducing inflammation. However, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
合成方法
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively straightforward process and can be achieved with high yield and purity.
科学研究应用
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown great potential in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-methoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-16(6-4-15)21-25-23(29-26-21)18-7-11-19(12-8-18)24-22(27)17-9-13-20(28-2)14-10-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAIQLEBAZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

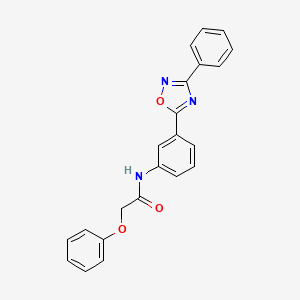
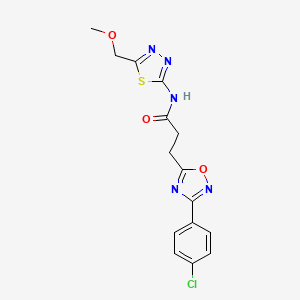

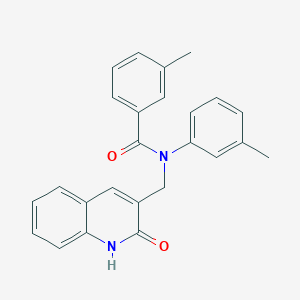




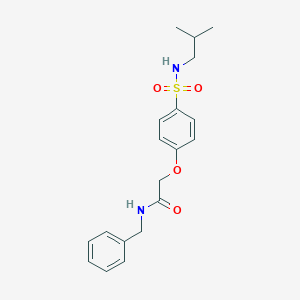
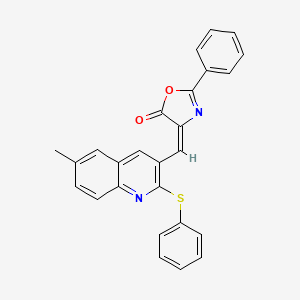
![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
